molecular formula C15H16N4O B2707154 11-(pyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034553-86-9

11-(pyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Cat. No.: B2707154
CAS No.: 2034553-86-9
M. Wt: 268.32
InChI Key: NZBLPKHMHSVCNM-UHFFFAOYSA-N
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Description

Pyridin-3-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone: is a complex organic compound with a unique structure that combines elements of pyridine, cyclopentane, and pyrazolo-pyrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(pyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazolo-Pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo-pyrazine core.

    Attachment of the Cyclopentane Ring: The cyclopentane ring is introduced through a cycloaddition reaction, often using a Diels-Alder reaction.

    Introduction of the Pyridine Moiety: The pyridine ring is attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound.

    Final Functionalization: The methanone group is introduced through an oxidation reaction, typically using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, alkylated or arylated compounds.

Scientific Research Applications

Chemistry

In chemistry, 11-(pyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In industry, the compound is explored for its potential use in materials science, particularly in the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 11-(pyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-3-yl(3,4-dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
  • Pyridin-3-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone

Uniqueness

The uniqueness of 11-(pyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene lies in its specific combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

pyridin-3-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(11-3-2-6-16-9-11)18-7-8-19-14(10-18)12-4-1-5-13(12)17-19/h2-3,6,9H,1,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBLPKHMHSVCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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